Mavacoxib

Übersicht

Beschreibung

Mavacoxib ist ein Veterinärmedikament, das hauptsächlich zur Behandlung von Schmerzen und Entzündungen bei Hunden eingesetzt wird, die an degenerativen Gelenkerkrankungen leiden. Es ist ein selektiver Cyclooxygenase-2-Inhibitor, d. h., es zielt speziell auf das Cyclooxygenase-2-Enzym ab und hemmt es, das für Entzündungen und Schmerzen verantwortlich ist . This compound ist bekannt für seine lang anhaltende Wirkung, was es zu einer praktischen Option für die langfristige Behandlung chronischer Schmerzen bei Hunden macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine kupferkatalysierte reduktive Ringöffnung von Isoxazolen synthetisiert werden, um fluoroalkylierte Enaminone zu erhalten. Diese Methode verwendet kommerziell erhältliche Reagenzien und ist bekannt für ihre einfache Einrichtung, breite Toleranz gegenüber Funktionalität und Regiospezifität . Der Prozess beinhaltet die Verwendung von Kupfer/Diamin-Katalyse, was aufgrund seiner Regiospezifität und der Abwesenheit von Defluorierung und Reduktion von reduzierbaren funktionellen Gruppen vorteilhaft ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise einen Batch-Prozess mit verbesserten Aufarbeitungs- und Reinigungsschritten, um hohe Ausbeuten zu erzielen. Der Prozess ist so konzipiert, dass er effizient und skalierbar ist und eine gleichbleibende Qualität und Reinheit des Endprodukts gewährleistet .

Wissenschaftliche Forschungsanwendungen

Mavacoxib has several scientific research applications, including:

Chemistry: It is used as a model compound in studies involving cyclooxygenase-2 inhibitors and their synthesis.

Biology: this compound is studied for its effects on cellular processes, particularly those related to inflammation and pain.

Wirkmechanismus

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mavacoxib can be synthesized through a copper-catalyzed reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones. This method uses commercially available reagents and is known for its ease of setup, broad tolerance of functionality, and regiospecificity . The process involves the use of copper/diamine catalysis, which is advantageous due to its regiospecificity and the absence of defluorination and reduction of reducible functional groups .

Industrial Production Methods

The industrial production of this compound typically involves a batch process with improved work-up and purification steps to achieve high yields. The process is designed to be efficient and scalable, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mavacoxib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitutionsreaktion.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate von this compound ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten this compound-Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung in Studien mit Cyclooxygenase-2-Inhibitoren und deren Synthese verwendet.

Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere auf solche, die mit Entzündungen und Schmerzen zusammenhängen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des Cyclooxygenase-2-Enzyms, das an der Synthese von Prostaglandinen aus Arachidonsäure beteiligt ist . Prostaglandine sind Mediatoren von Entzündungen und Schmerzen, und durch Hemmung ihrer Produktion reduziert this compound Entzündungen und lindert Schmerzen. Die Verbindung hat eine lange Plasmahalbwertszeit, was seltenerer Dosierung und verbesserter Compliance bei der Behandlung chronischer Erkrankungen ermöglicht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Celecoxib: Ein weiterer selektiver Cyclooxygenase-2-Inhibitor, der zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.

Valdecoxib: Ähnlich wie Celecoxib, verwendet wegen seiner entzündungshemmenden Eigenschaften.

Parecoxib: Ein Prodrug von Valdecoxib, das zur kurzfristigen Behandlung von Schmerzen eingesetzt wird.

Einzigartigkeit von Mavacoxib

This compound ist einzigartig aufgrund seiner lang anhaltenden Wirkung, die es besonders gut für die Behandlung chronischer Schmerzen in der Veterinärmedizin geeignet macht. Im Gegensatz zu anderen selektiven Cyclooxygenase-2-Inhibitoren erfordert this compound eine weniger häufige Dosierung, was die Compliance und den Komfort für Tierhalter verbessert .

Eigenschaften

IUPAC Name |

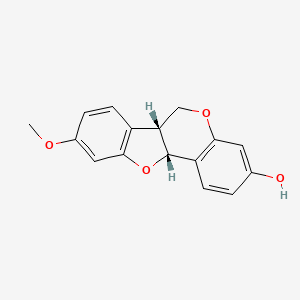

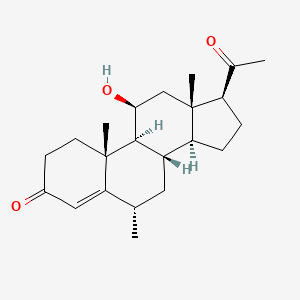

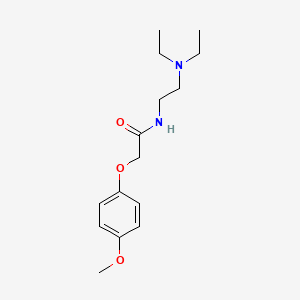

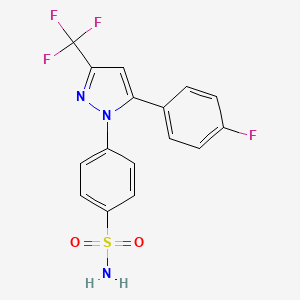

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZNQDOUNXBMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168880 | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170569-88-7 | |

| Record name | Mavacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mavacoxib?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?

A2: Yes, this compound demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to this compound's anti-tumor effects?

A3: Research suggests that this compound might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.

Q4: What is the chemical structure and molecular formula of this compound?

A4: this compound is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []

Q5: Are there any studies describing the synthesis of this compound?

A5: Yes, several studies describe efficient synthetic routes for this compound. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for this compound production.

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of this compound increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]

Q7: How is this compound metabolized and excreted?

A8: this compound undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []

Q8: Are there any breed-related differences in the pharmacokinetics of this compound?

A9: Yes, population pharmacokinetic studies have identified breed differences in this compound pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []

Q9: How has the efficacy of this compound been evaluated in vitro?

A10: In vitro studies have demonstrated this compound's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []

Q10: What animal models have been used to assess the efficacy of this compound?

A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate this compound's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []

Q11: Has this compound's efficacy been investigated in clinical trials involving client-owned dogs?

A12: Yes, several clinical trials have assessed this compound's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.

Q12: What clinical metrology instruments have been employed to evaluate this compound's effectiveness in dogs with osteoarthritis?

A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess this compound's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []

Q13: What is the general safety profile of this compound in dogs?

A14: While this compound is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer this compound according to the recommended dosage regimen to minimize the risk of adverse effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.